molecular formula C10H22ClN B2686895 3-(3-Methylbutyl)piperidine hydrochloride CAS No. 1384669-07-1

3-(3-Methylbutyl)piperidine hydrochloride

Cat. No. B2686895
CAS RN: 1384669-07-1
M. Wt: 191.74
InChI Key: HDHVVMXFYJGZLB-UHFFFAOYSA-N
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Description

“3-(3-Methylbutyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H22ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One such method involves a multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI . Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .


Molecular Structure Analysis

The molecular structure of “3-(3-Methylbutyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in the inhibition of cancer cell proliferation and metastasis .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . They can interfere with the replication cycle of various viruses, providing a potential treatment option .

Antimalarial Applications

In the fight against malaria, piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, the causative agent of malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, providing a potential treatment for various infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, providing potential treatments for various conditions .

Anti-Alzheimer and Antipsychotic Applications

In the field of neurology and psychiatry, piperidine derivatives have been used as anti-Alzheimer and antipsychotic agents . They can help improve cognitive function and manage psychiatric symptoms, providing potential treatments for Alzheimer’s disease and various psychiatric disorders .

Mechanism of Action

While the specific mechanism of action for “3-(3-Methylbutyl)piperidine hydrochloride” is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological activities. For instance, piperine, a piperidine alkaloid, has been found to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .

Safety and Hazards

While specific safety data for “3-(3-Methylbutyl)piperidine hydrochloride” is not available, piperidine and its derivatives can pose various hazards. For instance, piperidine is classified as a flammable liquid, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .

Future Directions

Piperidine and its derivatives, including “3-(3-Methylbutyl)piperidine hydrochloride”, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and have been used in various therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-methylbutyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHVVMXFYJGZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbutyl)piperidine hydrochloride

CAS RN

1384669-07-1
Record name 3-(3-methylbutyl)piperidine hydrochloride
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